(3E)-3-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3E)-3-[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that combines elements of indole and benzothieno pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The starting materials often include indole derivatives and benzothieno pyrimidine precursors. The key steps in the synthesis may involve:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Construction of the Benzothieno Pyrimidine Moiety: This involves the cyclization of appropriate thiophene and pyrimidine precursors.
Coupling Reaction: The final step involves coupling the indole and benzothieno pyrimidine units through a hydrazine linkage, often under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Scalability: Ensuring that the reaction conditions are scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, this compound might be explored for its potential as a bioactive molecule. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it useful in developing new medications.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of (3E)-3-[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it might inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar indole structures.
Benzothieno Pyrimidines: Compounds with similar benzothieno pyrimidine structures.
Uniqueness
What sets (3E)-3-[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one apart is its unique combination of indole and benzothieno pyrimidine moieties. This dual structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H15N5OS |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yldiazenyl)-1H-indol-2-ol |
InChI |
InChI=1S/C18H15N5OS/c24-17-15(10-5-1-3-7-12(10)21-17)22-23-16-14-11-6-2-4-8-13(11)25-18(14)20-9-19-16/h1,3,5,7,9,21,24H,2,4,6,8H2 |
InChI Key |
QZIJJBUEIWCSSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N=NC4=C(NC5=CC=CC=C54)O |
Origin of Product |
United States |
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